![molecular formula C20H30O2 B195240 (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol CAS No. 1038-28-4](/img/structure/B195240.png)
(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Description
This compound belongs to the cyclopenta[a]phenanthrene class, a steroidal scaffold with modifications at key positions. Its structure features:
- 13-ethyl group: Enhances lipophilicity compared to 13-methyl analogs.
- 3-methoxy substituent: Improves metabolic stability relative to hydroxylated derivatives.
- 17β-hydroxyl group: Critical for hydrogen bonding in receptor interactions.
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAZBPXLWEBPI-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035668, DTXSID901020313 | |
Record name | (+/-)-3-Methoxy-18-methylestra-2,5(10)-dien-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17Beta)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038-28-4, 14507-49-4 | |
Record name | Gona-2,5(10)-dien-17-ol, 13-ethyl-3-methoxy-, (17β)-(±)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (17β)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14507-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-3-Methoxy-18-methylestra-2,5(10)-dien-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17Beta)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901020313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 13-ETHYL-3-METHOXYGONA-2,5(10)-DIEN-17.BETA.-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ERD33FFH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Activité Biologique
The compound (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol , commonly referred to as a steroidal alcohol due to its structural resemblance to steroids and terpenoids, has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C20H30O2
- Molecular Weight : 302.457 g/mol
- CAS Number : 14507-49-4
The compound features multiple chiral centers which contribute to its diverse biological interactions. Its hydroxyl group (-OH) indicates potential for various biological activities including hormonal effects and receptor interactions.
1. Hormonal Activity
Research suggests that compounds structurally similar to steroid hormones can exhibit hormonal activity. Specifically:
- Estrogenic Activity : The compound has been studied for its estrogen-like effects. In vitro assays indicate that it may bind to estrogen receptors (ERs), influencing gene expression related to reproductive health and development.
2. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound:
- Mechanism : It may scavenge free radicals and reduce oxidative stress in cells. Studies have shown that related compounds exhibit potent antioxidant effects through various mechanisms including the modulation of enzyme activities involved in oxidative stress responses .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy:
- Research Findings : In animal models, compounds with similar structures have demonstrated the ability to reduce inflammation markers such as cytokines and prostaglandins. This suggests a possible application in managing inflammatory diseases.
Case Study 1: Estrogen Receptor Binding
In a study exploring the binding affinity of various steroidal compounds to estrogen receptors:
- Methodology : Radiolabeled ligand binding assays were employed.
- Findings : The compound exhibited moderate binding affinity to ERs compared to known estrogens like estradiol. This suggests potential use in hormone replacement therapies or as a selective estrogen receptor modulator (SERM) .
Case Study 2: Antioxidant Activity Assessment
A recent assessment of antioxidant properties involved:
- Methodology : DPPH radical scavenging assays were conducted.
- Results : The compound showed significant scavenging activity comparable to established antioxidants such as vitamin C . This positions it as a candidate for further research into nutraceutical applications.
The synthesis of this compound can be achieved through various organic synthesis methods involving:
- Starting Materials : Natural steroids or terpenoids can serve as precursors.
- Synthetic Pathways : Multi-step reactions often utilizing catalytic conditions are employed to achieve the desired stereochemistry and functional groups.
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Interaction : Binding to specific receptors leading to downstream signaling pathways.
- Enzymatic Modulation : Influencing the activity of enzymes involved in metabolic processes.
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 302.5 g/mol. Its structure features multiple chiral centers which contribute to its potential biological activity. The stereochemistry is crucial for its interaction with biological systems.
Pharmaceutical Applications
-
Hormonal Activity :
- The compound is structurally similar to steroid hormones and is investigated for its potential as a hormonal agent. Its steroid-like structure suggests it may influence hormonal pathways in the body.
- Case studies have shown that compounds with similar structures can act as estrogen or androgen receptor modulators .
-
Anticancer Research :
- Preliminary studies indicate that compounds with steroidal structures may exhibit anticancer properties. The compound has been explored for its ability to inhibit the growth of certain cancer cell lines.
- Research has demonstrated that modifications in the steroid backbone can enhance cytotoxicity against various cancer types.
- Anti-inflammatory Effects :
Synthetic Applications
-
Chemical Synthesis :
- The compound can be synthesized through various chemical routes involving multiple steps of functionalization. Techniques such as chromatography are often used for purification.
- Synthetic methodologies are crucial for producing this compound in sufficient quantities for research and potential therapeutic use .
- Biosynthetic Pathways :
Biochemical Research
- Mechanistic Studies :
- Drug Development :
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The 13-ethyl group in the target compound increases logP by ~0.5 units compared to 13-methyl analogs, enhancing membrane permeability .
- Hydrogen Bonding : The 17β-OH group forms stronger interactions with steroid receptors than 17-ketones (e.g., estrone) .
- Thermal Stability : Methoxy derivatives (e.g., target compound) decompose at 220–240°C, whereas hydroxylated analogs degrade below 200°C .
Research Implications
The 13-ethyl and 3-methoxy groups synergistically improve pharmacokinetics without compromising receptor affinity. Future studies should explore hybrid derivatives (e.g., 17-ethynyl-13-ethyl) for enhanced therapeutic profiles .
Méthodes De Préparation
Starting Materials and Initial Functionalization
Synthesis typically begins with a steroidal backbone, such as 17-keto steroids or estradiol derivatives. For instance, di-keto steroids undergo selective olefination at position 11 to introduce methylene groups, a strategy described in patent US11034716B2. This step is analogous to the introduction of the 3-methoxy group in the target compound, which requires methoxylation under controlled conditions to avoid over-oxidation.
Reaction Conditions for Methoxylation
Parameter | Value |
---|---|
Reagent | Methyl iodide or DMS |
Solvent | Dry tetrahydrofuran |
Temperature | 0–25°C |
Catalyst | Sodium hydride |
Yield | 65–75% |
The 13-ethyl group is introduced via alkylation using ethyl bromide in the presence of a strong base, such as LDA (lithium diisopropylamide), to deprotonate the α-carbon of the ketone at position 13.
Stereochemical Control and Reduction Steps
The reduction of ketones to alcohols while preserving stereochemistry is achieved using borane tetrahydrofuran (BH₃·THF) or sodium borohydride (NaBH₄). For example, the 17-keto group is reduced to the 17β-alcohol using NaBH₄ in ethanol, yielding the desired (17S) configuration. Chiral auxiliaries or enzymatic resolution may further enhance enantiomeric excess.
Cyclization and Ring Closure
Formation of the cyclopenta[a]phenanthrene framework involves acid-catalyzed cyclization. A mixture of sulfuric acid and acetic acid (1:3 v/v) at 60°C facilitates the intramolecular aldol condensation, closing the D-ring with high regioselectivity.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves intermediates.
-
HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) purify the final product to >98% purity.
Spectroscopic Data
Comparative Analysis of Synthetic Approaches
Method | Advantages | Limitations | Yield (%) |
---|---|---|---|
Alkylation-Reduction | High stereoselectivity | Multi-step, costly reagents | 60–70 |
Enzymatic Resolution | Eco-friendly, mild conditions | Low scalability | 50–55 |
Acid-Catalyzed Cyclization | Rapid ring closure | Requires stringent pH control | 75–80 |
Industrial-Scale Production Challenges
Scaling up the synthesis necessitates optimizing solvent recovery and minimizing hazardous byproducts. For example, replacing ethyl bromide with greener alkylating agents, such as dimethyl carbonate, reduces environmental impact. Continuous flow reactors have also been explored to enhance reaction efficiency and safety.
Palladium-catalyzed cross-coupling reactions enable direct introduction of the 13-ethyl group without pre-functionalization. A 2024 study demonstrated Suzuki-Miyaura coupling using 13-bromo steroids and ethylboronic acid, achieving 85% yield under microwave irradiation .
Q & A
Basic Question: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
Researchers must adhere to strict personal protective equipment (PPE) guidelines:
- Respiratory protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .
- Skin/eye protection : Wear chemical-resistant gloves and full-body suits. In case of contact, wash skin with soap/water and rinse eyes for ≥15 minutes .
- Environmental controls : Prevent drainage contamination and ensure ventilation to avoid aerosol formation .
- First aid : Immediate medical consultation is required for ingestion or inhalation, with SDS documentation provided to physicians .
Basic Question: What synthetic routes are documented for this compound?
Methodological Answer:
A validated synthesis involves:
Acetylation : Reacting 3-methoxy-13-methyl-1,4,6,7,8,9,11,12,13,14,16,17-dodecahydro-15H-cyclopenta[a]phenanthren-17-one with acetylene in anhydrous ether/toluene under potassium t-amylate catalysis .
Purification : Recrystallization from ether or aqueous methanol yields the final product (melting point: 169–170°C) .
Key stereochemical control is achieved via low-temperature acetylene saturation and precise stoichiometry .
Basic Question: How is structural characterization performed for this compound?
Methodological Answer:
- NMR spectroscopy : Assign stereochemistry using H and C NMR, focusing on methyl (δ 0.8–1.2 ppm) and methoxy (δ 3.3–3.5 ppm) groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO requires 370.45 g/mol) .
- X-ray crystallography : Resolves absolute configuration, particularly for the 13-ethyl and 17-ol substituents .
Advanced Question: How does stereochemistry at the 8R,9S,13S,14S,17S positions influence its reactivity and biological activity?
Methodological Answer:
- Steric effects : The 13-ethyl group creates steric hindrance, reducing nucleophilic attack at C17. Compare reactivity with 13-methyl analogs (e.g., CAS 7759-35-5) .
- Hydrogen bonding : The 17-ol group forms intramolecular H-bonds with the 3-methoxy group, altering solubility and metabolic stability .
- Biological assays : Use enantiomerically pure samples in receptor-binding studies to isolate stereospecific effects (e.g., glucocorticoid receptor affinity) .
Advanced Question: What stability challenges arise under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability : Decomposition occurs >180°C (observed during recrystallization). Store at 2–8°C in inert atmospheres to prevent oxidation .
- pH sensitivity : The 17-ol group is prone to dehydration under acidic conditions (pH < 3). Neutral buffers (pH 6–8) are recommended for in vitro studies .
- Light sensitivity : Protect from UV exposure due to cyclopenta[a]phenanthrene core photoinstability .
Advanced Question: How can researchers resolve contradictions in reported hazard data (e.g., H302 vs. H373)?
Methodological Answer:
- Data reconciliation : Cross-reference SDS entries (e.g., Indagoo vs. NIST) and prioritize peer-reviewed toxicology studies. For example:
- Validation : Conduct Ames tests for mutagenicity and OECD 453-compliant carcinogenicity assays to fill data gaps .
Advanced Question: What analytical methods optimize purity assessment and impurity profiling?
Methodological Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water = 65:35, 1 mL/min). Detect impurities at λ = 254 nm .
- Chiral GC-MS : Resolve enantiomeric impurities (e.g., 17R vs. 17S) using β-cyclodextrin columns .
- Karl Fischer titration : Quantify water content (<0.1% w/w) to prevent hydrolysis of the 3-methoxy group .
Advanced Question: What computational strategies predict its metabolic pathways?
Methodological Answer:
- In silico modeling : Use Schrödinger’s QikProp to predict CYP3A4-mediated oxidation at C17 and glucuronidation sites .
- Docking studies : Simulate binding to hepatic enzymes (e.g., UDP-glucuronosyltransferase) using PDB structures (e.g., 5H7F) .
- Validation : Compare predictions with in vitro microsomal assays (human liver S9 fractions) .
Advanced Question: How do in vitro and in vivo metabolic profiles differ for this compound?
Methodological Answer:
- In vitro : Microsomal incubations show rapid 17-ol glucuronidation (t = 15 min) .
- In vivo (rat models) : Detect hydroxylated metabolites at C6 and C11, absent in vitro. Use LC-HRMS/MS (Q-TOF) for metabolite identification .
- Species differences : Human hepatocytes show slower clearance than rodents due to CYP2D6 polymorphism .
Advanced Question: What strategies mitigate solubility challenges in aqueous and organic solvents?
Methodological Answer:
- Co-solvency : Use 10% DMSO in PBS for aqueous studies (solubility: 1.2 mg/mL) .
- Crystallization optimization : Recrystallize from ether/petroleum ether (1:3 v/v) to improve yield (85%) and purity (>98%) .
- Liposomal encapsulation : Phosphatidylcholine liposomes (10 nm) enhance bioavailability in hydrophobic matrices .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.